molecular formula C10H17ClN2Si B1581158 Bis(dimethylamino)phenylchlorosilane CAS No. 25374-10-1

Bis(dimethylamino)phenylchlorosilane

Cat. No. B1581158
CAS RN: 25374-10-1
M. Wt: 228.79 g/mol
InChI Key: JNVKCQAGHOQPFY-UHFFFAOYSA-N
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Description

“Bis(dimethylamino)phenylchlorosilane” is a chemical compound with the molecular formula C10H17ClN2Si . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Synthesis Analysis

The synthesis of “Bis(dimethylamino)phenylchlorosilane” can be achieved from Phenyltrichlorosilane and Dimethylamine . Another related compound, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, was prepared by the reaction of dimethylamine and formaldehyde .


Molecular Structure Analysis

The molecular structure of “Bis(dimethylamino)phenylchlorosilane” is characterized by a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

“Bis(dimethylamino)phenylchlorosilane” has a boiling point of 127°C and a density of 1.05g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Bis(dimethylamino)phenylchlorosilane and its derivatives have been extensively used in various synthesis and structural analysis studies. For instance, bis(N-lithio-trimethylsilylamino)bis(dimethylamino)silane, a derivative, is synthesized through a reaction involving silicon tetrachloride, hexamethyldisilazane, and other compounds, and is characterized by X-ray diffraction and NMR spectroscopy. This synthesis is significant for understanding the complex structures of silicon-based compounds (Engering, Peters, & Jansen, 2002).

Molecular Rearrangement and Complex Formation

The compound is also involved in the study of molecular rearrangement and complex formation. For example, (chloromethyl)trichlorosilane reacts with O-trimethylsilylated N,N-dimethylhydrazides, forming neutral hexacoordinate bis(N→Si) chelates. These chelates undergo irreversible conversion to zwitterionic λ6-silicates, an unusual molecular rearrangement involving chelate-ring expansion. This provides insights into the dynamic behavior of silicon complexes and their potential applications (Kalikhman et al., 2000).

Regioselective Cyclophosphorylation

Bis(dimethylamino)phosphorodiamidate, another derivative, has been used for the efficient regioselective cyclophosphorylation of cis-diols, enabling the synthesis of high-value target cyclophosphates. This application is particularly relevant in the field of organic chemistry and pharmaceutical research (Yadav & Krishnamurthy, 2019).

Synthesis of Zwitterionic λ5Si-Silicates

The treatment of [2-(dimethylamino)phenyl]silane with benzene-1,2-dithiol or 2-mercaptoacetic acid leads to the formation of zwitterionic λ5Si-silicates. These compounds, featuring a square-pyramidal or trigonal-bipyramidal Si-coordination polyhedron, expand the understanding of silicon's coordination chemistry (Seiler, Büttner, Penka, & Tacke, 2005).

Organometallic Polymer Synthesis

The compound is used in the synthesis of organometallic polymers. For instance, bis(dimethylamino)silanes have been polymerized with 1,1'-bis-(hydroxymethyl)ferrocene to create ferrocene-containing polyoxysilanes. This represents a critical development in the field of polymer science, where the incorporation of metal centers into polymers can lead to materials with novel properties (Pittman, Patterson, & Mcmanus, 1971).

Optoelectronic Device Applications

Novel triarylamine derivatives with dimethylamino substituents synthesized from bis(dimethylamino)phenylchlorosilane are being investigated for application in optoelectronic devices. These materials show promise for use in electrochromic and electrofluorochromic devices due to their high coloration efficiency and electrochemical stability (Wu, Lin, & Liou, 2019).

Safety And Hazards

“Bis(dimethylamino)phenylchlorosilane” is classified as a skin and eye irritant and was positive in the Ames mutagenesis assay. It should be handled in a hood with adequate personal protective equipment .

properties

IUPAC Name

N-[chloro-(dimethylamino)-phenylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2Si/c1-12(2)14(11,13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKCQAGHOQPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C1=CC=CC=C1)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067088
Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dimethylamino)phenylchlorosilane

CAS RN

25374-10-1
Record name 1-Chloro-N,N,N′,N′-tetramethyl-1-phenylsilanediamine
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Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
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Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
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Record name Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-
Source EPA DSSTox
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Record name 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 57 www.researchgate.net

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